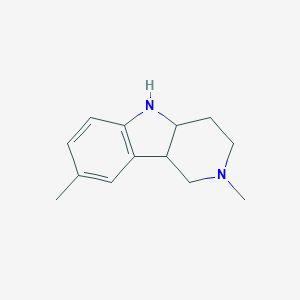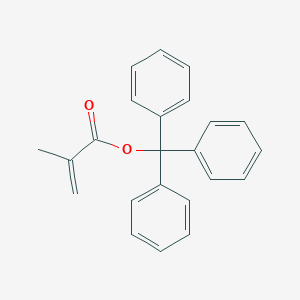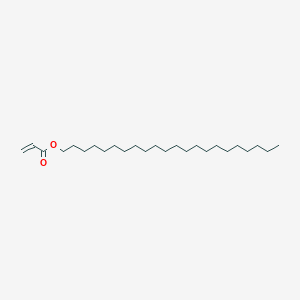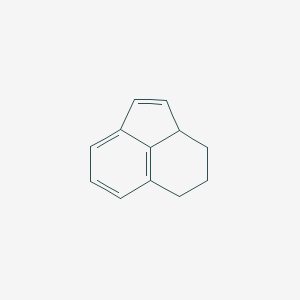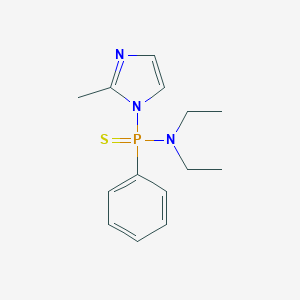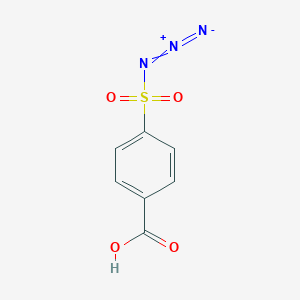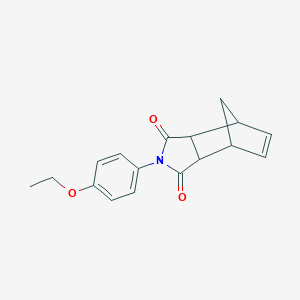
4,7-Methano-1H-isoindole-1,3(2H)-dione, 2-(4-ethoxyphenyl)-3a,4,7,7a-tetrahydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,7-Methano-1H-isoindole-1,3(2H)-dione, 2-(4-ethoxyphenyl)-3a,4,7,7a-tetrahydro- is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of 4,7-Methano-1H-isoindole-1,3(2H)-dione, 2-(4-ethoxyphenyl)-3a,4,7,7a-tetrahydro- is not fully understood. However, it has been proposed that this compound exerts its pharmacological effects by inhibiting certain enzymes or receptors in the body. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that plays a key role in memory and learning.
Biochemical and Physiological Effects:
4,7-Methano-1H-isoindole-1,3(2H)-dione, 2-(4-ethoxyphenyl)-3a,4,7,7a-tetrahydro- has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound has antioxidant, anti-inflammatory, and anticancer properties. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of 4,7-Methano-1H-isoindole-1,3(2H)-dione, 2-(4-ethoxyphenyl)-3a,4,7,7a-tetrahydro- is its high yield and purity during synthesis. This makes it an ideal compound for use in laboratory experiments. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 4,7-Methano-1H-isoindole-1,3(2H)-dione, 2-(4-ethoxyphenyl)-3a,4,7,7a-tetrahydro-. One of the future directions is to study the pharmacokinetics and pharmacodynamics of this compound in vivo. This will provide a better understanding of its safety and efficacy in humans. Another future direction is to explore the potential applications of this compound in the field of materials science, particularly in the synthesis of novel materials with unique properties. Additionally, further research is needed to elucidate the mechanism of action of this compound and its potential applications in the treatment of various diseases.
合成法
The synthesis of 4,7-Methano-1H-isoindole-1,3(2H)-dione, 2-(4-ethoxyphenyl)-3a,4,7,7a-tetrahydro- can be achieved through several methods. One of the most commonly used methods is the reaction between 4-ethoxyaniline and maleic anhydride in the presence of a catalyst such as p-toluenesulfonic acid. The reaction yields the desired compound in high yield and purity.
科学的研究の応用
4,7-Methano-1H-isoindole-1,3(2H)-dione, 2-(4-ethoxyphenyl)-3a,4,7,7a-tetrahydro- has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In materials science, this compound has been used to synthesize novel materials with unique properties such as high thermal stability and electrical conductivity. In organic synthesis, this compound has been used as a building block for the synthesis of various complex organic molecules.
特性
CAS番号 |
15247-36-6 |
|---|---|
製品名 |
4,7-Methano-1H-isoindole-1,3(2H)-dione, 2-(4-ethoxyphenyl)-3a,4,7,7a-tetrahydro- |
分子式 |
C17H17NO3 |
分子量 |
283.32 g/mol |
IUPAC名 |
4-(4-ethoxyphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
InChI |
InChI=1S/C17H17NO3/c1-2-21-13-7-5-12(6-8-13)18-16(19)14-10-3-4-11(9-10)15(14)17(18)20/h3-8,10-11,14-15H,2,9H2,1H3 |
InChIキー |
ARBJHLNLBFLVLV-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3C4CC(C3C2=O)C=C4 |
正規SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3C4CC(C3C2=O)C=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





